1,3-Dihydroxy-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Description

Properties

IUPAC Name |

1-hydroxy-6,6-dimethyl-3-oxo-2,5,7,8-tetrahydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2)4-3-7-8(5-12)9(6-13)11(16)14-10(7)15/h3-5H2,1-2H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAQVGUVSOKPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(NC(=O)C(=C2C1)C#N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901139772 | |

| Record name | 1,2,5,6,7,8-Hexahydro-3-hydroxy-6,6-dimethyl-1-oxo-4-isoquinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890023-13-9 | |

| Record name | 1,2,5,6,7,8-Hexahydro-3-hydroxy-6,6-dimethyl-1-oxo-4-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890023-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5,6,7,8-Hexahydro-3-hydroxy-6,6-dimethyl-1-oxo-4-isoquinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3-Dihydroxy-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (often referred to as DMTQ) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis methods, and biological effects, particularly focusing on its neuroprotective and pharmacological roles.

Chemical Structure and Properties

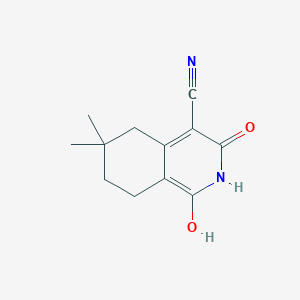

DMTQ belongs to the tetrahydroisoquinoline class of compounds. Its structure can be represented as follows:

This compound features hydroxyl groups that are critical for its biological activity and interaction with various biological targets.

Neuroprotective Effects

DMTQ has been studied for its neuroprotective properties. Research indicates that it may exert protective effects against neurodegenerative conditions. For instance, a study highlighted the compound's ability to reduce oxidative stress in neuronal cells, which is a significant factor in neurodegeneration .

The proposed mechanisms by which DMTQ exerts its biological effects include:

- Antioxidant Activity : DMTQ has shown potential in scavenging free radicals and reducing oxidative stress markers in vitro.

- Catecholamine Modulation : Similar compounds have been noted for their ability to influence catecholamine levels in the brain. DMTQ may modulate norepinephrine release, which is crucial for mood regulation and cognitive function .

Pharmacological Studies

Several studies have characterized the pharmacological profile of DMTQ. Key findings include:

- Inhibition of Monoamine Oxidase (MAO) : DMTQ has been shown to inhibit MAO activity, which can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain. This inhibition is relevant for treating depression and other mood disorders .

- Anticholinergic Activity : The compound's interaction with acetylcholine receptors suggests potential applications in treating conditions like Alzheimer's disease by enhancing cholinergic signaling .

Case Study 1: Neuroprotective Properties

A study conducted on animal models demonstrated that administration of DMTQ significantly improved cognitive function in models of induced neurodegeneration. The treated groups exhibited reduced markers of inflammation and oxidative damage compared to control groups .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies indicated that DMTQ has favorable absorption characteristics when administered orally. The compound showed a half-life suitable for therapeutic use, suggesting potential for development into a medication .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound is classified under tetrahydroisoquinoline derivatives, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 302.38 g/mol. The structure features a tetrahydroisoquinoline core with hydroxyl and carbonitrile functional groups that contribute to its reactivity and biological properties.

Biological Activities

-

Anticancer Properties :

- Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds related to 1,3-dihydroxy-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- A specific study highlighted the compound's effectiveness in targeting malignant cells while sparing healthy tissues, suggesting a potential for selective anticancer therapies .

- Neuroprotective Effects :

- Antimicrobial Activity :

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the effects of several tetrahydroisoquinoline derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Neuroprotective Potential :

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tetrahydroisoquinoline-4-carbonitrile core is highly modular, with variations in substituents significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogues:

Key Observations :

- Polarity and Solubility: The hydroxyl groups in the main compound improve aqueous solubility compared to non-polar chloro or alkyl derivatives (e.g., 3-chloro analogues) .

- Biological Activity : Morpholine and triazole substituents (e.g., 1-ethyl-3-morpholin-4-yl derivative) enhance central nervous system (CNS) penetration and target specificity, whereas methyl-to-furanyl substitutions (e.g., compound 6e in ) reduce activity .

- Synthetic Utility : Chloro derivatives (e.g., CAS 53661-33-9) serve as versatile intermediates for further functionalization due to their reactivity .

Physicochemical and Analytical Data

Comparative data for select compounds:

Notable Trends:

Preparation Methods

Key Steps:

Synthesis of Isothiochromene Precursor: Starting from isothiochromene, reaction with piperidine via Dimroth rearrangement yields 3-thioxo-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile as an essential intermediate.

Reaction with α-Halo Carbonyl Compounds: The thione intermediate reacts with α-halo carbonyl compounds (e.g., chloroacetone, ethyl chloroacetate) in refluxing ethanol with sodium acetate or potassium carbonate as a base to afford S-alkylated products.

Thorpe–Ziegler Cyclization: Heating the S-alkylated products with sodium ethoxide in ethanol induces cyclization, forming o-bifunctionally substituted tetrahydrothieno[2,3-c]isoquinolines, analogs relevant to the target compound.

Spectral Confirmation: The products are characterized by FT-IR, ^1H NMR, and ^13C NMR, confirming the presence of functional groups such as NH_2, CO, and cyano groups.

This synthetic route demonstrates the feasibility of installing carbonitrile groups on the tetrahydroisoquinoline framework and can be adapted for the preparation of 1,3-dihydroxy derivatives by appropriate modifications in the substitution pattern and oxidation steps.

Hydroxylation and Dimethyl Substitution

To achieve the 1,3-dihydroxy substitution pattern and the 6,6-dimethyl groups, the following approaches are generally employed:

Hydroxylation: Selective oxidation or nucleophilic substitution reactions introduce hydroxyl groups at positions 1 and 3. This may involve protecting group strategies to ensure regioselectivity.

Dimethyl Substitution: Introduction of geminal dimethyl groups at position 6 is typically done via alkylation reactions using methylating agents or by starting from precursors already bearing the dimethyl substitution.

Summary Table of Key Reaction Conditions and Intermediates

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Dimroth rearrangement | Isothiochromene + piperidine | 3-thioxo-1-piperidinyl-tetrahydroisoquinoline-4-carbonitrile | Key intermediate for further reactions |

| 2 | S-alkylation | α-Halo carbonyl compounds, EtOH reflux, NaOAc or K2CO3 | S-alkylated products | Formation of functionalized intermediates |

| 3 | Thorpe–Ziegler cyclization | Sodium ethoxide in ethanol, heating | Tetrahydrothieno[2,3-c]isoquinolines | Cyclization to form fused ring system |

| 4 | Hydroxylation | Selective oxidation/substitution | 1,3-Dihydroxy derivatives | Regioselective introduction of OH groups |

| 5 | Alkylation (dimethyl group) | Methylating agents or use of dimethylated precursors | 6,6-Dimethyl substitution | Installation of geminal dimethyl groups |

Research Findings and Analytical Data

FT-IR Spectroscopy: Characteristic bands for NH_2 groups (3449 and 3271 cm^−1), carbonyl groups (~1589 cm^−1), and cyano groups are used to confirm functional groups.

[^1H NMR Spectroscopy](pplx://action/followup): Singlet peaks corresponding to methyl groups (δ ~2.39 ppm), NH_2 protons (δ ~7.20 ppm), and aromatic or heterocyclic protons confirm substitution patterns.

[^13C NMR Spectroscopy](pplx://action/followup): Signals at δ ~192 ppm correspond to carbonyl carbons; signals for cyano carbons and methyl carbons are also diagnostic.

Mass Spectrometry: Molecular ion peaks confirm the molecular weight and purity of synthesized compounds.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 1,3-Dihydroxy-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile?

Use Design of Experiments (DOE) to systematically evaluate variables such as temperature (e.g., 60°C, 80°C), catalyst concentration (e.g., 0.1 M, 0.2 M), and solvent polarity (e.g., ethanol, DMF). Response Surface Methodology (RSM) can identify optimal conditions while minimizing experimental runs. Statistical validation ensures reproducibility .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Single-crystal X-ray diffraction (XRD) is critical for structural elucidation, with parameters like R-factor (<0.1) and data-to-parameter ratio (>15) ensuring accuracy. Complementary techniques include NMR for proton environment analysis, IR for functional group identification, and mass spectrometry for molecular weight confirmation .

Q. What are the key considerations in elucidating the reaction mechanism for forming this compound?

Track intermediates via in-situ spectroscopic methods (e.g., FT-IR, Raman) and kinetic studies under varied conditions (pH, temperature). DOE can isolate rate-determining steps by perturbing reactant ratios or catalytic systems. Isotopic labeling may clarify bond formation pathways .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental data and computational predictions for this compound’s properties?

Cross-validate results using multiple computational tools (e.g., DFT, molecular dynamics) and experimental datasets. Assess theoretical assumptions (e.g., solvent effects, basis sets) and recalibrate models using error analysis. For example, deviations in dipole moments may require re-evaluating solvent interaction parameters in simulations .

Q. What computational approaches are effective in modeling the compound’s electronic structure and reactivity?

Density Functional Theory (DFT) predicts electronic properties (HOMO-LUMO gaps, charge distribution), while molecular dynamics (MD) simulations assess solvation effects. Virtual screening can prioritize synthetic pathways by simulating reaction energetics and transition states .

Q. What challenges arise in scaling up the synthesis, and how can reactor design mitigate them?

Scaling introduces mass transfer limitations and heat dissipation issues. Use modular reactor designs (e.g., microfluidic systems) to enhance mixing and temperature control. Computational Fluid Dynamics (CFD) simulations optimize reactor geometry and flow rates, as outlined in CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

Q. How can the compound’s stability under varying environmental conditions be systematically assessed?

Conduct accelerated degradation studies under stress conditions (e.g., UV exposure, elevated humidity). Monitor degradation products via HPLC-MS and correlate stability with structural features (e.g., steric protection of hydroxyl groups). Membrane separation technologies (CRDC RDF2050104) can isolate degradation intermediates for analysis .

Q. What strategies establish structure-activity relationships (SAR) for pharmacological properties?

Synthesize analogs with systematic substituent variations (e.g., halogenation, alkyl chain modifications). Test bioactivity in vitro (e.g., enzyme inhibition assays) and correlate results with electronic (DFT-derived charges) and steric (XRD-derived torsion angles) descriptors. Multivariate analysis identifies key pharmacophoric features .

Q. How does chemical software enhance data integrity and analysis efficiency in studying this compound?

Secure data management platforms with encryption and role-based access ensure compliance with research integrity standards. Virtual simulations (e.g., Gaussian, Schrödinger Suite) reduce experimental redundancy by predicting reaction outcomes. Cloud-based tools enable collaborative analysis of large datasets .

Q. What methodologies integrate process simulation for optimizing lab-to-pilot-scale production?

Process control software (e.g., Aspen Plus) models mass and energy balances, while real-time monitoring systems adjust parameters (e.g., pH, pressure) during synthesis. CRDC subclass RDF2050108 (process control and simulation) emphasizes dynamic optimization to maintain yield and purity during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.